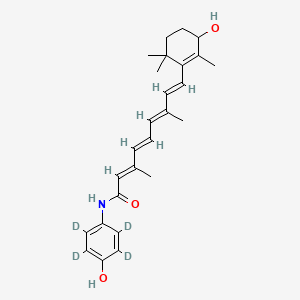
3-Hydroxy Fenretinide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Fenretinide-d4 is a deuterium-labeled analogue of 4’-Hydroxy Fenretinide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic properties of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Fenretinide-d4 involves the deuteration of 4’-Hydroxy FenretinideThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of 4’-Hydroxy Fenretinide-d4 is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batches, with flexible batch sizes to meet the varying needs of researchers .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Fenretinide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4’-Hydroxy Fenretinide-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of 4’-Hydroxy Fenretinide-d4 is similar to that of its parent compound, 4’-Hydroxy Fenretinide. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. The compound induces apoptosis (programmed cell death) in cancer cells, which is a key feature distinguishing it from other retinoids that primarily induce differentiation .
Comparison with Similar Compounds
4’-Hydroxy Fenretinide: The parent compound, known for its anticancer properties.
Fenretinide: Another retinoid derivative with similar therapeutic applications.
N-(4-Hydroxyphenyl)retinamide: A closely related compound with similar chemical structure and biological activity.
Uniqueness: 4’-Hydroxy Fenretinide-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research settings where precise quantitation and tracing of metabolic pathways are required .
Properties
Molecular Formula |
C26H33NO3 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D |
InChI Key |
UMTKXEKOPUGPJI-JYOZAVGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)[2H])[2H])O)[2H] |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



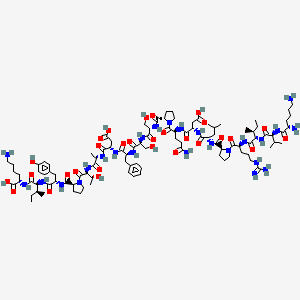
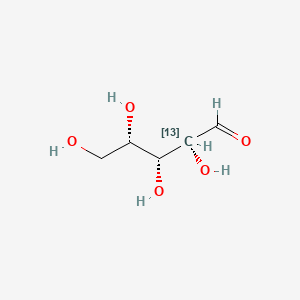
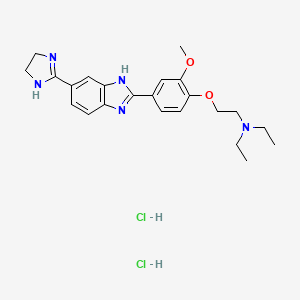
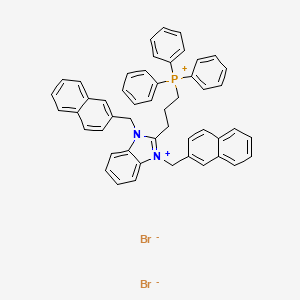
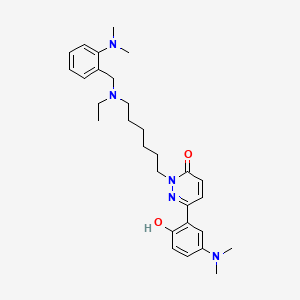


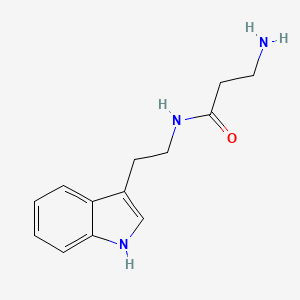
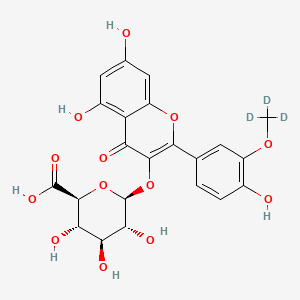
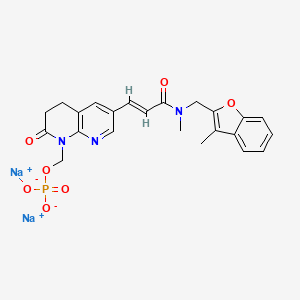
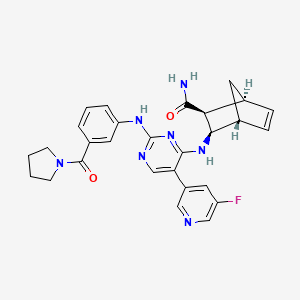

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
